molecular formula C11H11IN2O2 B13852321 2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one

2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one

Cat. No.: B13852321
M. Wt: 330.12 g/mol
InChI Key: UAGAFJRGXCVHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazoline precursor. One common method includes the reaction of 7-methoxy-3-methylquinazolin-4-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives with different functional groups.

    Reduction Reactions: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of quinazoline N-oxides or quinazoline-4-ones with different substituents.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one
  • 2-(Bromomethyl)-7-methoxy-3-methylquinazolin-4-one
  • 2-(Fluoromethyl)-7-methoxy-3-methylquinazolin-4-one

Uniqueness

2-(Iodomethyl)-7-methoxy-3-methylquinazolin-4-one is unique due to the presence of the iodomethyl group, which can undergo specific chemical reactions that other halomethyl derivatives may not. The iodine atom’s larger size and higher reactivity compared to chlorine, bromine, and fluorine make it a valuable intermediate for further functionalization and derivatization.

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

2-(iodomethyl)-7-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C11H11IN2O2/c1-14-10(6-12)13-9-5-7(16-2)3-4-8(9)11(14)15/h3-5H,6H2,1-2H3

InChI Key

UAGAFJRGXCVHIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)CI

Origin of Product

United States

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